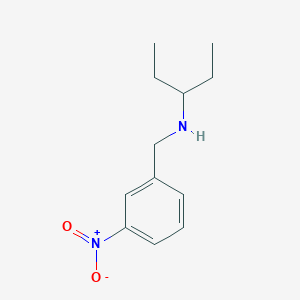

(1-Ethylpropyl)(3-nitrobenzyl)amine

Descripción

Significance of Secondary Amines in Complex Molecular Architectures

Secondary amines, characterized by a nitrogen atom bonded to two carbon-containing groups and one hydrogen, are fundamental building blocks in organic chemistry and medicinal chemistry. wisdomlib.orgenamine.net Their importance lies in their role as key reagents for the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of a vast array of organic derivatives, including pharmaceuticals and complex natural products. wisdomlib.orgenamine.net

The reactivity of secondary amines allows them to participate in numerous chemical transformations such as amide coupling, alkylation, and reductive amination. enamine.net In the realm of enzyme design, the distinct reactivity of secondary amines is harnessed to transform protein templates into catalytically active entities, thereby accelerating the development of artificial enzymes. nih.gov The structural nature of the alkyl or aryl groups attached to the nitrogen, particularly their steric bulk, can significantly influence the selectivity and affinity of the amine in chemical reactions. taylorandfrancis.com This makes secondary amines versatile scaffolds for creating diverse molecular libraries for drug discovery and materials science. enamine.net

The Nitrobenzyl Moiety: A Versatile Functional Group in Organic Chemistry

The nitrobenzyl group is a benzylic substituent bearing a nitro (-NO₂) group on the aromatic ring. This functional group is highly valued in organic synthesis for several key reasons. Primarily, certain isomers, particularly the ortho-nitrobenzyl group, are widely employed as photoremovable protecting groups. rsc.orgresearchgate.net This strategy allows for the masking of sensitive functional groups like alcohols and amines during a synthetic sequence; the protecting group can then be cleanly removed under specific light conditions, often without the need for harsh chemical reagents. rsc.orgontosight.ai

Furthermore, the nitro group itself is a versatile chemical handle. It is strongly electron-withdrawing, which modifies the reactivity of the benzyl (B1604629) group. Crucially, the nitro group can be readily reduced to a primary amine (-NH₂) using various reagents, such as catalytic hydrogenation or metals in acidic media. evitachem.comyoutube.com This transformation makes nitrobenzyl compounds valuable intermediates for the synthesis of anilines and other amino-functionalized aromatic compounds, which are themselves important precursors in the pharmaceutical and dye industries. evitachem.comlookchem.com

Positioning (1-Ethylpropyl)(3-nitrobenzyl)amine within Contemporary Organic Synthesis Research

This compound is a secondary amine that features a sterically hindered 1-ethylpropyl (pentan-3-yl) group and a 3-nitrobenzyl group attached to the central nitrogen atom. While specific, dedicated research on this exact molecule is not extensively documented in publicly available literature, its structure allows for its positioning as a potentially useful building block in modern synthetic chemistry.

The synthesis of this compound would likely follow established methodologies for secondary amine formation. A plausible route is the reductive amination of 3-nitrobenzaldehyde (B41214) with 1-ethylpropylamine (also known as pentan-3-amine). sigmaaldrich.com This reaction involves the initial formation of an imine, which is then reduced in situ to the target secondary amine. Another potential method is the direct N-alkylation of 1-ethylpropylamine with 3-nitrobenzyl halide.

From a synthetic utility perspective, this compound serves as a scaffold incorporating several key features:

A secondary amine nitrogen, which can be a site for further reactions.

A 3-nitrobenzyl group, where the nitro function can be used to tune the electronic properties of the molecule or be chemically transformed, most commonly via reduction to the corresponding 3-aminobenzyl derivative.

A bulky 1-ethylpropyl group, which can impart specific steric constraints and influence the conformational preferences and binding interactions of larger molecules derived from it.

Given these characteristics, this compound could be investigated as an intermediate in the synthesis of novel ligands for catalysis or as a scaffold in medicinal chemistry for the development of new therapeutic agents.

Table 1: Physicochemical Properties of this compound This interactive table summarizes the key calculated properties of the title compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Propiedades

IUPAC Name |

N-[(3-nitrophenyl)methyl]pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-11(4-2)13-9-10-6-5-7-12(8-10)14(15)16/h5-8,11,13H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKAFBAWZDAPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353293 | |

| Record name | n-(3-nitrobenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356092-16-5 | |

| Record name | n-(3-nitrobenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Ethylpropyl 3 Nitrobenzyl Amine Analogs

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophile and a base. However, the presence of a bulky 1-ethylpropyl group sterically hinders the nitrogen, which can affect the rates and outcomes of its reactions.

Alkylation and Acylation Processes

Secondary amines readily undergo alkylation and acylation. In alkylation, the amine's lone pair attacks an electrophilic carbon, such as in an alkyl halide, forming a tertiary amine. libretexts.org Subsequent reaction can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org For (1-Ethylpropyl)(3-nitrobenzyl)amine analogs, direct alkylation can be sterically hindered.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is also subject to steric hindrance from the bulky 1-ethylpropyl group.

The general schemes for these reactions are as follows:

Alkylation: R₂NH + R'-X → R₂R'NH⁺X⁻ → R₂R'N + HX

Acylation: R₂NH + R'COCl → R₂NCOR' + HCl

Due to steric hindrance, these reactions might require more forcing conditions (e.g., higher temperatures or stronger bases) compared to less hindered secondary amines.

Nucleophilic Substitution Reactions and Competing Pathways

The secondary amine itself acts as a nucleophile in substitution reactions. libretexts.org The lone pair on the nitrogen attacks an electrophilic center, displacing a leaving group. chemguide.co.ukchemistryguru.com.sgyoutube.com For instance, in reactions with alkyl halides, the amine is the nucleophile. libretexts.orgchemguide.co.uk

However, the steric bulk of the 1-ethylpropyl group can lead to competing elimination reactions, especially if the alkyl halide is secondary or tertiary. Instead of attacking the carbon atom (substitution), the bulky amine may act as a base, abstracting a proton from a beta-carbon and leading to the formation of an alkene.

Competing Pathways:

| Reaction Type | Description | Influencing Factors |

|---|---|---|

| Nucleophilic Substitution (S_N2) | The amine directly attacks the electrophilic carbon, displacing the leaving group. | Favored with primary and some secondary alkyl halides. Less sterically hindered amines favor this pathway. |

| Elimination (E2) | The amine acts as a base, removing a proton from a carbon adjacent to the leaving group, forming a double bond. | Favored with secondary and tertiary alkyl halides, and with sterically hindered bases (like analogs of this compound). |

Because the amine functionality in this compound is sterically hindered, it is more likely to favor elimination pathways when reacting with suitable electrophiles.

Enzymatic Transformations of N-Substituted Benzylamines

N-substituted benzylamines are substrates for various enzymes, primarily monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. nih.govacs.orgresearchgate.netnih.gov These enzymes are crucial in the metabolism of many nitrogen-containing compounds. nih.govacs.orgresearchgate.netnih.govresearchgate.net

Monoamine Oxidase (MAO): MAOs, specifically MAO-A and MAO-B, catalyze the oxidative deamination of monoamines. nih.govencyclopedia.pub The reaction generally proceeds through the oxidation of the amine to an imine, which is then hydrolyzed to an aldehyde and the corresponding amine. For a secondary amine like this compound, MAO would likely catalyze the removal of one of the alkyl/benzyl (B1604629) groups. encyclopedia.pub The rate of this reaction can be influenced by the electronic properties of substituents on the benzyl ring. encyclopedia.pub

Cytochrome P450 (CYP) Enzymes: The CYP enzyme family metabolizes a wide range of substances, including primary, secondary, and tertiary amines. nih.govacs.orgresearchgate.net For secondary amines, two common metabolic pathways are N-dealkylation and N-hydroxylation. nih.govacs.orgresearchgate.netnih.govresearchgate.net N-dealkylation results in a primary amine and a carbonyl compound, while N-hydroxylation produces a hydroxylamine (B1172632). nih.govacs.orgresearchgate.netnih.govresearchgate.net Studies have shown that for some secondary amines, N-hydroxylation is a major pathway leading to the formation of metabolic-intermediate complexes that can inhibit the enzyme. nih.govresearchgate.net The mechanism is thought to involve a hydrogen abstraction and rebound process. nih.govacs.org

Transformations of the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. Its most significant chemical transformation is its reduction to an amino group.

Radical Pathways and Reaction Mechanisms

The stability and subsequent reactions of the nitro radical anion are influenced by the reaction conditions. researchgate.net In the absence of protons, it can undergo dimerization. researchgate.net In the presence of a proton source, it can be further reduced.

Reduction Pathway: NO₂ (nitro) → [NO₂]⁻ (nitro radical anion) → NO (nitroso) → NHOH (hydroxylamine) → NH₂ (amine)

The nitroso and hydroxylamine species are intermediates in this pathway. nih.govorientjchem.orgnih.govrsc.org Under certain conditions, the reaction can be stopped at the hydroxylamine stage. wikipedia.orgnih.gov The formation of these intermediates can sometimes lead to side reactions, such as condensation to form azoxy, azo, and hydrazo compounds, particularly when using metal hydrides like LiAlH₄ with aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.comorientjchem.org The mechanism can be influenced by the specific reducing agent and the reaction environment. For instance, flavoenzymes can mediate single-electron transfers to nitroaromatic compounds, initiating their reduction. nih.govnih.gov

Cycloaddition Chemistry Involving Nitro-Compounds

The electron-deficient nature of aromatic systems substituted with a nitro group, such as in this compound analogs, plays a crucial role in their cycloaddition reactivity. Generally, the nitro group makes the aromatic ring electron-poor, which influences its participation in certain types of pericyclic reactions. While direct cycloaddition involving the benzene (B151609) ring is uncommon, the nitro group can activate adjacent double bonds or participate in reactions with suitable partners.

A significant area of cycloaddition chemistry involving nitro-compounds is the [3+2] cycloaddition reaction. In these reactions, a three-atom component (TAC) reacts with a two-atom component. For instance, nitrylimines, which are TACs, can react with nitroalkenes. mdpi.com The high electrophilicity of nitroalkenes makes them good candidates for reactions with various nucleophilic partners. mdpi.com Although not a direct analog, the study of these reactions provides insight into the electronic effects of the nitro group. The reaction between C,N-diphenylnitrylimine and (E)-2-phenyl-1-cyano-1-nitroethene, for example, proceeds via a single-step mechanism. mdpi.com

Another relevant class of reactions is the inverse electron demand Diels-Alder reaction. Heterocyclic azadienes with electron-withdrawing substituents, such as a nitro group, can react rapidly with electron-rich dienophiles. For example, 5-nitro-1,2,3-triazine undergoes rapid cycloaddition with a variety of electron-rich partners like enamines and enol ethers. nih.gov The presence of the nitro group in these systems is key to their high reactivity. nih.gov These examples highlight that the nitro group in a molecule like this compound would significantly influence its potential to act as a dienophile or to undergo other forms of cycloaddition, likely requiring an electron-rich reaction partner.

A study on light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) demonstrates a photoclick reaction that is specific to lysine (B10760008) ε-amino groups when activated at UV 365 nm. researchgate.netproquest.comscispace.com This showcases a modern application of cyclization involving the nitrobenzyl moiety.

Table 1: Examples of Cycloaddition Reactions Involving Nitro-Compounds

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Key Feature |

| 5-nitro-1,2,3-triazine | Amidines, Enamines | Inverse electron demand Diels-Alder | Pyrimidines | Extremely fast reaction rates due to the electron-deficient nitro-triazine. nih.gov |

| Nitrylimines | Nitroalkenes | [3+2] Cycloaddition | 5-nitro-substituted Δ²-isoxazolines | Polar reaction driven by the electrophilic nature of the nitroalkene. mdpi.com |

| o-nitrobenzyl alcohols | Primary amines | Light-induced cyclization (PANAC) | Functionalized biomolecules | Photochemical trigger enables specific bioconjugation. researchgate.netproquest.comscispace.com |

Degradation and Stability Pathways of Nitrobenzyl Amines

The stability of nitrobenzyl amines is largely dictated by the nitroaromatic group. Nitroaromatic compounds are generally known for their resistance to environmental and chemical degradation, which also contributes to their persistence as environmental pollutants. nih.govcswab.org The primary degradation pathways often involve initial transformation of the nitro group, which can then make the aromatic ring more susceptible to further reactions.

Microbial degradation of nitroaromatic compounds has been studied extensively. nih.govslideshare.netresearchgate.net Bacteria have evolved various strategies to metabolize these compounds, which can serve as sources of carbon and nitrogen. nih.govnih.gov These pathways often begin with either the reduction of the nitro group or the oxidation of the aromatic ring. For instance, Pseudomonas pseudoalcaligenes JS45 initiates the degradation of nitrobenzene (B124822) by first reducing the nitro group, which makes the ring more amenable to a subsequent dioxygenase attack. ethz.ch In contrast, other bacteria can directly insert a dioxygen into the nitrobenzene ring. ethz.ch

Oxidative Degradation Mechanisms

The electron-withdrawing nature of the nitro group makes the benzene ring in nitrobenzyl amines resistant to oxidative attack. nih.gov However, degradation can be achieved through advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH). These radicals are powerful enough to overcome the deactivating effect of the nitro group.

The oxidative degradation of nitroaromatic compounds by AOPs typically proceeds through the following steps:

Hydroxyl Radical Attack: The •OH radical, being a strong electrophile, attacks the aromatic ring. This can lead to the formation of hydroxylated intermediates. For nitrobenzene, this results in the formation of nitrophenols.

Ring Opening: Subsequent attacks by hydroxyl radicals on the hydroxylated intermediates can lead to the opening of the aromatic ring. This forms smaller, aliphatic organic compounds.

Mineralization: Further oxidation of these aliphatic intermediates can lead to their complete mineralization into carbon dioxide, water, and inorganic ions.

Metal oxide nanoparticles, such as TiO₂, are often used as photocatalysts in AOPs to generate these reactive oxygen species under UV light, which can effectively degrade nitroaromatic compounds. mdpi.com

Table 2: Key Intermediates in the Oxidative Degradation of Nitrobenzene

| Initial Compound | Oxidizing Species | Key Intermediates | Final Products (Mineralization) | Reference |

| Nitrobenzene | Hydroxyl Radical (•OH) | Nitrophenols, Catechol | CO₂, H₂O, NO₃⁻ | ethz.ch |

Halogenation-Induced Degradation Pathways

Information specifically on the halogenation-induced degradation of this compound is scarce. However, the reactivity of nitroaromatic compounds and amines towards halogens can be inferred from general principles of organic chemistry. The reaction would likely involve electrophilic aromatic substitution on the benzene ring and/or reactions at the secondary amine.

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The alkylamine group, being an activating group and an ortho-, para-director, would also influence the position of halogenation. The outcome of such a reaction would depend on the specific halogenating agent and reaction conditions.

In the context of degradation, halogenation could be an initial step leading to further breakdown. For example, the degradation of chloronitrobenzenes has been studied. Some bacterial strains can degrade these compounds, often starting with either a dioxygenation reaction that removes the nitro group or a reduction of the nitro group. ethz.ch The presence of a halogen on the ring can affect the rate and pathway of microbial degradation.

Furthermore, reactions at the secondary amine are possible. For example, amines can react with halogens or hypohalites to form N-haloamines. These compounds can be unstable and may undergo further reactions, potentially leading to degradation of the molecule. The Hoffmann-Löffler reaction is a classic example of a reaction that can lead to cyclization of N-haloamines.

Table 3: Potential Reactions in Halogenation-Induced Degradation of a Nitrobenzyl Amine

| Reaction Type | Reagent | Potential Product/Intermediate | Consequence |

| Electrophilic Aromatic Substitution | Halogen (e.g., Cl₂, Br₂) with Lewis Acid | Halogenated nitrobenzyl amine | Alters electronic properties and subsequent reactivity. |

| Reaction at the Amine | Halogen or Hypohalite | N-haloamine | Can lead to intramolecular cyclization or other degradation pathways. |

Advanced Spectroscopic and Spectrometric Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and spectrometric characterization of the compound this compound could not be located. Therefore, the detailed analysis as requested in the outline cannot be provided at this time.

The synthesis and subsequent detailed analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial steps in the identification and verification of a chemical compound. However, for this compound, publicly accessible, peer-reviewed data detailing its ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and fragmentation patterns are not available.

While information exists for structurally related compounds, such as various substituted nitrobenzyl derivatives and other aliphatic amines, a scientifically accurate article focusing solely on this compound cannot be generated without specific data for this exact molecule. Extrapolation from related structures would not meet the required standard of scientific accuracy for the detailed characterization requested.

Further research or de novo synthesis and analysis would be required to generate the experimental data necessary to populate the requested article sections.

Advanced Spectroscopic and Spectrometric Characterization of 1 Ethylpropyl 3 Nitrobenzyl Amine

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer profound insights into the bonding and electronic environments within a molecule. For (1-Ethylpropyl)(3-nitrobenzyl)amine, these techniques are instrumental in confirming the presence of key functional groups and understanding its electronic behavior.

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the secondary amine, the aromatic nitro group, and the alkyl chains.

As a secondary amine, a key diagnostic peak is the N-H stretching vibration. This typically appears as a single, weak to moderate band in the region of 3350-3310 cm⁻¹. researchgate.net The presence of a lone N-H bond distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. researchgate.net Another characteristic feature of primary and secondary amines is the N-H wagging vibration, a strong, broad band that can be expected in the 910-665 cm⁻¹ region. researchgate.net

The nitro group (-NO₂) gives rise to two strong and readily identifiable stretching vibrations. The asymmetric stretch is anticipated in the 1550-1500 cm⁻¹ range, while the symmetric stretch is expected between 1380 and 1300 cm⁻¹. The C-N stretching vibrations will also be present. The Ar-NO₂ stretch is typically found around 870 cm⁻¹. The C-N stretch of the aliphatic amine portion is expected in the 1250-1020 cm⁻¹ range for the (1-ethylpropyl) group and a stronger band between 1335-1250 cm⁻¹ for the benzyl (B1604629) C-N bond due to its attachment to the aromatic ring. researchgate.net

The aromatic ring itself will produce several signals. The C-H stretching vibrations of the benzene (B151609) ring are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (meta-substitution in this case) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

The aliphatic (1-ethylpropyl) group will contribute C-H stretching vibrations in the 2960-2850 cm⁻¹ region and C-H bending vibrations for CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| N-H Wag | 910 - 665 | Strong, Broad | |

| Nitro Group | Asymmetric Stretch | 1550 - 1500 | Strong |

| Symmetric Stretch | 1380 - 1300 | Strong | |

| Aromatic | C-H Stretch | 3100 - 3000 | Variable |

| C=C Stretch | 1600 - 1450 | Variable | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | |

| Aliphatic | C-H Stretch | 2960 - 2850 | Strong |

| C-H Bend | 1465 - 1375 | Medium | |

| C-N Bonds | Benzyl C-N Stretch | 1335 - 1250 | Strong |

| Alkyl C-N Stretch | 1250 - 1020 | Medium to Weak |

This table is a predictive guide based on established spectroscopic principles.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV and visible light. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 3-nitrobenzyl group.

Aromatic nitro compounds typically exhibit two main absorption bands. A strong absorption band, corresponding to a π → π* transition of the benzene ring conjugated with the nitro group, is expected at shorter wavelengths, likely below 280 nm. A weaker band, corresponding to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group, is often observed at longer wavelengths, potentially in the 300-350 nm region. The presence of the secondary amine group attached to the benzyl moiety may cause a slight shift in these absorptions compared to nitrobenzene (B124822) itself.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Predicted Wavelength (λ_max) | Molar Absorptivity (ε) |

| π → π | Nitroaromatic System | < 280 nm | High |

| n → π | Nitro Group | 300 - 350 nm | Low |

This table is a predictive guide based on established spectroscopic principles.

X-ray Crystallography for Solid-State Structural Determination

While no experimental crystal structure for this compound has been reported, we can infer likely structural features from related compounds, such as N-(3-Nitrobenzylidene)aniline. X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal key structural details. The geometry around the nitrogen atom of the secondary amine would be trigonal pyramidal. The molecule would likely adopt a conformation that minimizes steric hindrance between the bulky 1-ethylpropyl group and the 3-nitrobenzyl group.

A crucial aspect of the crystal structure would be the intermolecular interactions. The N-H group of the secondary amine is a hydrogen bond donor, and the oxygen atoms of the nitro group are hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing would be stabilized by intermolecular hydrogen bonds of the N-H···O type. These interactions would link adjacent molecules into chains, sheets, or a more complex three-dimensional network.

Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules could also play a significant role in stabilizing the crystal lattice, as is common in the crystal structures of aromatic compounds. The analysis of a related structure, N-(3-Nitrobenzylidene)aniline, reveals such π–π stacking interactions with centroid–centroid distances of approximately 3.8 Å.

Table 3: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter | Predicted Feature |

| Crystal System | Dependent on packing; could be monoclinic or orthorhombic |

| Space Group | Likely a centrosymmetric space group if the molecule crystallizes as a racemate |

| Key Bond Lengths | C-N, N-H, N-O, and C-C bond lengths consistent with standard values |

| Key Bond Angles | Angles around sp³ and sp² hybridized carbons and the nitrogen atom as expected |

| Intermolecular Interactions | Strong N-H···O hydrogen bonding; potential for C-H···π and π-π stacking interactions |

This table is a predictive guide based on the analysis of related crystal structures.

Computational Chemistry Approaches Applied to 1 Ethylpropyl 3 Nitrobenzyl Amine and Its Chemical Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1-Ethylpropyl)(3-nitrobenzyl)amine, these methods elucidate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) Studies on Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are utilized to determine the optimized molecular geometry of this compound. These calculations provide key data on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms.

For analogous compounds, such as N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, DFT has been successfully used to calculate geometrical structures and vibrational frequencies nih.gov. The optimized geometry from DFT calculations serves as the foundation for further computational analysis, including the prediction of spectroscopic and thermodynamic properties.

Table 1: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amine) | 1.46 Å |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| Bond Angle | C-N-C (amine) | 115° |

| O-N-O (nitro) | 124° | |

| Dihedral Angle | C-C-N-C | 178° |

Note: The values in this table are illustrative and based on typical values for similar functional groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comyoutube.comwikipedia.org. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character youtube.comyoutube.com. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character youtube.comyoutube.com.

For this compound, the HOMO is expected to be localized primarily on the amine group and the phenyl ring, while the LUMO is anticipated to be centered on the nitrobenzyl moiety, particularly the nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

The electronic structure of related nitroaromatic and amine compounds has been investigated to understand their reactivity. For instance, in nitrobenzene (B124822) and aniline (B41778), the frontier orbitals are formed by the interaction of the benzene (B151609) ring orbitals with the nitro group's antibonding orbitals and the amine group's lone pair orbital, respectively researchgate.net.

Table 2: Frontier Molecular Orbital Energies for this compound and Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| This compound | -6.85 | -1.98 | 4.87 |

| Benzylamine (B48309) | -8.70 | 0.50 | 9.20 |

| Nitrobenzene | -9.92 | -4.89 | 5.03 |

Note: The values in this table are representative and intended for comparative purposes.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface, computational methods can identify transition states, intermediates, and the energetic barriers associated with a chemical reaction. For reactions involving this compound, such as nucleophilic substitution or reduction of the nitro group, computational modeling can provide a detailed step-by-step pathway.

FMO analysis can be applied to predict the course of a reaction. For a hypothetical reaction, the interaction between the HOMO of one reactant and the LUMO of another is often the key stabilizing interaction that drives the reaction forward youtube.com. For example, in a reaction where this compound acts as a nucleophile, its HOMO would interact with the LUMO of an electrophile.

Conformational Landscape and Dynamic Studies

The biological and chemical activity of a flexible molecule like this compound is often dependent on its conformation. Conformational analysis aims to identify the different stable spatial arrangements (conformers) of the molecule and their relative energies. Computational methods, including molecular mechanics and quantum chemical calculations, are employed to explore the conformational landscape.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. These simulations model the atomic motions, revealing how the molecule flexes, rotates, and interacts with its environment. This is particularly important for understanding how the molecule might bind to a biological target or how it behaves in solution.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure and identity of a compound. For this compound, methods like DFT can be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the vibrational modes of the molecule, such as the N-H stretch of the amine or the N-O stretches of the nitro group. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its analogues.

Structure Reactivity and Structure Property Relationships in Nitrobenzyl Amine Systems

Electronic and Steric Influences of Substituents on Reaction Pathways

The reactivity of nitrobenzyl amine systems is intricately modulated by the electronic properties and steric bulk of their substituents. In the case of (1-Ethylpropyl)(3-nitrobenzyl)amine, both the (1-ethylpropyl) group attached to the nitrogen and the nitro group on the benzyl (B1604629) ring exert significant influence on potential reaction pathways.

Electronic Influences: The nature of substituents on the aromatic ring can dramatically alter the reactivity of the benzylic position. Electron-donating groups can stabilize a developing positive charge on the benzylic carbon during certain reactions, thereby accelerating fragmentation or substitution pathways. vaia.comcdnsciencepub.com Conversely, the strongly electron-withdrawing nitro group in this compound deactivates the aromatic ring toward electrophilic substitution. numberanalytics.com This deactivation is a result of the nitro group pulling electron density from the ring through both inductive and resonance effects, making the ring less susceptible to attack by electrophiles. quora.comnumberanalytics.com

Steric Influences: The steric hindrance imparted by substituents plays a crucial role in dictating reaction mechanisms and rates. The (1-ethylpropyl) group on the amine nitrogen is a bulky substituent that can impede the approach of reactants to the nitrogen atom or the aromatic ring. This steric crowding can influence the selectivity of reactions, for example, by favoring attack at less hindered positions. acs.orgrsc.org In nucleophilic aromatic substitution reactions, increased steric hindrance around the nucleophilic amine can significantly lower reaction rates. quora.com For instance, the rate of reaction for N-methylaniline with certain electrophiles is dramatically lower than that of aniline (B41778) due to the increased steric bulk of the methyl group. quora.com Similarly, the bulky (1-ethylpropyl) group would be expected to reduce the nucleophilicity of the amine in this compound compared to a less hindered amine.

The interplay between electronic and steric effects is critical. For example, while an electron-donating group on the benzyl ring might electronically favor a reaction, a bulky substituent at an adjacent position could sterically hinder it.

Stereochemical Aspects of Amine Synthesis and Reactivity

The presence of a chiral center in the (1-ethylpropyl) group of this compound introduces important stereochemical considerations in its synthesis and reactivity. The synthesis of such chiral amines often requires stereoselective methods to obtain a single enantiomer. acs.orgucl.ac.uk

Synthesis of Chiral Amines: The asymmetric synthesis of chiral amines is a well-established field, with methods including the use of chiral auxiliaries, catalytic asymmetric hydrogenation of imines, and kinetic resolution. chemistrysteps.comclockss.org For instance, a racemic mixture of a benzylamine (B48309) can be resolved through palladium(II)-catalyzed enantioselective C-H cross-coupling to yield both the chiral benzylamine and its ortho-arylated product in high enantiomeric purity. chemistrysteps.comunacademy.com The synthesis of this compound would likely involve the reaction of 3-nitrobenzyl halide or a related electrophile with the chiral (1-ethylpropyl)amine. The stereochemical integrity of the chiral center would need to be maintained throughout the synthesis.

Reactivity of Chiral Amines: The stereochemistry of the amine can influence the diastereoselectivity of its reactions. The chiral environment around the nitrogen atom can direct the approach of reagents, leading to the preferential formation of one diastereomer over another in subsequent reactions. For example, in the Michael addition of chiral imines to electrophilic alkenes, the stereochemical outcome can be controlled with high diastereoselectivity. msu.edu It is important to note that acyclic chiral amines can undergo rapid pyramidal inversion at the nitrogen atom, which can complicate stereoselective reactions. rsc.org However, the energy barrier to this inversion is influenced by the nature of the substituents on the nitrogen.

Impact of the Nitro Group on Amine Nucleophilicity and Aromatic Ring Reactivity

The nitro group (NO₂) is a powerful electron-withdrawing group that profoundly impacts the chemical properties of this compound.

Amine Nucleophilicity: The strong inductive and resonance effects of the nitro group decrease the electron density on the aromatic ring, which in turn reduces the basicity and nucleophilicity of the benzylamine nitrogen. vaia.comlibretexts.org The lone pair of electrons on the nitrogen is less available for donation to an electrophile or a proton. This effect is significant, as evidenced by the pKa values of substituted anilines. The presence of a nitro group dramatically lowers the pKa of the conjugate acid, indicating a weaker base. masterorganicchemistry.comwikipedia.org While the (1-ethylpropyl) group is an electron-donating alkyl group that would tend to increase basicity, the effect of the nitro group on the benzyl moiety is substantial. sigmaaldrich.com

| Amine | pKa of Conjugate Acid |

|---|---|

| Aniline | 4.62 |

| 3-Nitroaniline (B104315) | 2.46 |

| 4-Nitroaniline | 1.00 |

Aromatic Ring Reactivity: The nitro group is strongly deactivating towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation on the benzyl ring of this compound difficult. numberanalytics.commsu.edu Any further electrophilic substitution would be directed to the meta position relative to the nitro group. Conversely, the electron-deficient nature of the nitro-substituted aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comnih.gov The nitro group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer complex intermediate. nih.govnih.gov

Modulation of Redox Properties and Photochemical Behavior

The nitroaromatic moiety in this compound is central to its redox and photochemical properties.

Redox Properties: Nitroaromatic compounds are known to be redox-active and can be reduced under various conditions. The reduction of the nitro group can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding amine. numberanalytics.comnumberanalytics.com This reduction can be achieved through catalytic hydrogenation or by using reducing metals in an acidic medium. masterorganicchemistry.com Electrochemical methods have also been developed for the selective reduction of substituted nitrobenzenes to their corresponding anilines, often using a redox mediator. acs.orgacs.org The redox potential of nitroaromatic compounds is an important characteristic, and they are known to be effective electron acceptors. researchgate.net

Photochemical Behavior: Nitrobenzyl compounds exhibit rich and complex photochemistry. Upon UV irradiation, 2-nitrobenzyl compounds are known to undergo intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. acs.orgrsc.orgrsc.org This is the basis for the use of the o-nitrobenzyl group as a photolabile protecting group. While this compound has a meta-nitro substituent, m- and p-nitrobenzyl alcohols have also been shown to undergo intramolecular photoredox reactions in aqueous solutions, a process that is not typically observed in organic solvents. cdnsciencepub.com These reactions result in the reduction of the nitro group and oxidation of the benzylic position. Nitroaromatic compounds can also undergo rapid intersystem crossing to the triplet state upon photoexcitation. ucl.ac.ukrsc.org The specific photochemical pathways and their efficiencies are highly dependent on the substitution pattern and the reaction medium. ucl.ac.ukrsc.org

Advanced Applications in Organic Synthesis and Chemical Research

Role as Versatile Synthetic Intermediates

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex chemical structures. sigmaaldrich.com Molecules like (1-Ethylpropyl)(3-nitrobenzyl)amine, which possess multiple reactive sites, are particularly valuable as versatile synthetic intermediates.

The most prominent feature of this compound for synthetic diversification is its nitro group. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic chemistry. wikipedia.orgunimi.it This reaction converts this compound into a substituted benzene-1,3-diamine derivative.

This newly formed aromatic amine can serve as a precursor for a wide array of other functional groups and is a key component in the synthesis of various heterocyclic systems. For instance, the resulting diamine can undergo condensation reactions with dicarbonyl compounds to form nitrogen-containing heterocycles. The amino group can also be converted into diazonium salts, which are exceptionally versatile intermediates for introducing a variety of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups.

The concept of using well-defined molecular fragments, or building blocks, is central to modern synthetic strategies, including medicinal chemistry and materials science. sigmaaldrich.comenamine.net this compound fits this role perfectly. In combinatorial chemistry, for example, large libraries of compounds are synthesized from sets of building blocks. nih.gov A primary or secondary amine is a common functional group used in the initial cycle of such library synthesis. nih.gov

The structure of this compound offers two points for diversification:

The Amine Group: The secondary amine can undergo acylation, alkylation, or participate in coupling reactions to build larger molecular frameworks.

The Nitro Group: As mentioned, the nitro group can be reduced to an amine, providing another reactive handle for subsequent chemical modifications.

This dual functionality allows for a stepwise and controlled approach to the synthesis of complex target molecules, where different parts of the building block can be elaborated in separate synthetic operations.

Catalytic Applications and Ligand Design

The amine and nitro functionalities also allow this compound and its derivatives to play roles in catalysis, either as substrates in catalytic reactions or as scaffolds for designing ligands.

The reduction of aromatic nitro compounds is a reaction of immense industrial and academic importance, often relying on catalysis. unimi.it While classical methods used stoichiometric metals like iron in acidic media, modern approaches focus on catalytic transfer hydrogenation or hydrogenation using various metal catalysts. wikipedia.orgunimi.it The reduction of the nitro group in this compound to the corresponding aniline (B41778) derivative can be achieved with high chemoselectivity using several catalytic systems.

The general mechanism for nitro group reduction often follows the Haber pathway, proceeding through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine. unimi.itnih.gov A variety of catalysts, particularly those based on non-noble metals like iron and manganese, have been developed to be efficient, cost-effective, and environmentally benign. researchgate.netorganic-chemistry.org

Table 1: Selected Catalytic Systems for Nitro Group Reduction

| Catalyst System | Reductant | Key Features |

|---|---|---|

| Iron(III) Catalyst | Phenylsilane (B129415) | High chemoselectivity; tolerates ketones, esters, and halides. researchgate.net |

| Manganese(II)-NNO Pincer Complex | Phenylsilane | Efficient hydrosilylation under solvent-free conditions. |

| Palladium on Carbon (Pd/C) | Triethylsilane or H₂ | Effective at very low catalyst loading. |

These methods allow for the selective reduction of the nitro group while preserving the secondary amine and other potentially sensitive functional groups within the molecule.

The secondary amine moiety of this compound is a nucleophile and can participate in various catalytic reactions. A significant challenge in metal-catalyzed reactions is that basic amine nucleophiles can bind to and inhibit the metal catalyst. nih.gov

Recent advances have developed strategies to overcome this issue. For example, palladium(II)-catalyzed allylic C-H amination provides a direct route to form complex tertiary amines from secondary amines and terminal olefins. nih.gov In such a reaction, a secondary amine like this compound could be coupled with an olefin to generate a more complex tertiary allylic amine, a structure found in many pharmaceutical compounds. nih.gov This type of reaction demonstrates how the amine functional group can be selectively elaborated using modern metal catalysis.

Zeolites are crystalline aluminosilicates with well-defined pore structures that are widely used as shape-selective catalysts in the chemical industry. They are particularly relevant for reactions involving amines, such as amination of olefins or the synthesis of specific amine compounds like triethylenediamine (TEDA). google.comgoogle.com

Processes have been developed where amine-containing compounds are passed over pentasil-type zeolites (e.g., ZSM-5) at elevated temperatures (300-450 °C) to produce other amines. google.com The selectivity of these reactions can be enhanced by modifying the zeolite catalyst, for instance, by treating it with a caustic solution to deactivate acidic sites on the external surface of the zeolite crystals. google.com While specific studies on this compound in zeolite catalysis are not detailed, the principles apply to the synthesis and conversion of amines generally. Zeolites with specific pore sizes can be chosen to control the formation of products and prevent the formation of larger, undesired by-products, thereby increasing catalyst lifetime and product selectivity. google.com

Photochemistry in Chemical Synthesis

Photochemistry, the study of chemical reactions initiated by the absorption of light, offers powerful tools for modern synthesis, enabling reactions with high spatial and temporal control. nih.govnih.gov A key area of this field involves the use of photolabile protecting groups, which can be cleaved on demand with light. The nitrobenzyl group is one of the most well-known photo-responsive moieties, but its utility is almost exclusively dependent on its isomeric form. rsc.orgacs.org

The photochemical activity of nitrobenzyl derivatives, particularly their use as photocleavable linkers, is overwhelmingly centered on the ortho-nitrobenzyl (ONB) isomer. acs.orgrsc.org The mechanism involves the excited nitro group abstracting a hydrogen atom from the adjacent benzylic carbon. This intramolecular reaction forms an aci-nitro intermediate, which subsequently rearranges and cleaves to release a 2-nitrosobenzaldehyde derivative and the protected functional group (e.g., an amine). rsc.orgnih.govrsc.org This process is geometrically dependent on the proximity of the nitro group to the benzylic position, a condition met only in the ortho isomer. The compound this compound, having a meta-substituted nitro group, cannot undergo this specific intramolecular hydrogen abstraction and is therefore not suitable for applications based on the classical ONB photocleavage mechanism. rsc.org

Photocleavable Linkers in Modular Synthesis

In modular synthesis, complex molecules are assembled from smaller, interchangeable building blocks. Photocleavable linkers are invaluable in this context, particularly in solid-phase synthesis and the construction of biomaterials, as they allow for the release of synthesized molecules or the activation of a compound's function under mild conditions with light. nih.govnih.gov

The ortho-nitrobenzyl group is a foundational tool for this purpose, used to "cage" or protect a variety of functional groups, including amines, carboxylic acids, and phosphates. acs.orgresearchgate.net For example, an amine can be protected as an o-nitrobenzyl carbamate. Upon irradiation with UV light (typically around 340-365 nm), the linker cleaves, releasing the free amine, carbon dioxide, and a nitrosobenzaldehyde byproduct. researchgate.netnih.govupenn.edu This strategy allows for precise control over the release of molecules from a surface or within a biological system. nih.gov

While this compound is a primary amine, its meta-nitrobenzyl structure prevents it from acting as a photocleavable unit in the same manner as its ortho counterpart.

Light-Induced Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and solvents. researchgate.netnih.gov When these reactions are initiated by light, they are termed "photoclick chemistry," adding a layer of spatiotemporal control to molecular assembly. nih.govnih.gov

A notable example that involves the core components of nitrobenzyl amines is the P rimary A mines and o-N itrobenzyl A lcohols C yclization (PANAC) reaction. researchgate.netnih.gov In this process, a primary amine serves as a direct "click handle" that reacts with an ortho-nitrobenzyl alcohol (o-NBA) derivative upon light activation (e.g., 365 nm UV light). nih.govresearchgate.net The light triggers the o-NBA to form a reactive intermediate that rapidly undergoes cyclization with the primary amine to form a stable indazolone linkage. researchgate.netnih.gov This reaction has been demonstrated as a versatile tool for late-stage functionalization of pharmaceuticals and for bioconjugation. nih.gov

It is critical to note that this reaction is specific to the use of an ortho-nitrobenzyl alcohol derivative as one of the reactants. The compound this compound, being a meta-nitrobenzyl derivative and not an alcohol, would not participate in the PANAC reaction in the described manner.

| Primary Amine Substrate | o-NBA Derivative | Light Source | Irradiation Time | Yield |

|---|---|---|---|---|

| Benzylamine (B48309) | o-NBA amide | 365 nm UV | 7 min | 95% |

| 4-Methoxybenzylamine | o-NBA amide | 365 nm UV | 7 min | 96% |

| Adamantan-1-amine | o-NBA amide | 365 nm UV | 7 min | 85% |

| Unprotected Peptide (Lysine residue) | o-NBA derivative | 365 nm UV | 15 min | High Conversion |

Advanced Materials and Polymer Chemistry Applications

While the specific photochemical applications discussed above are not viable for meta-nitrobenzyl compounds like this compound, the structural motif of a nitroaromatic amine is relevant in the field of advanced materials and polymer chemistry. The incorporation of nitro groups can influence the electronic and physical properties of polymers.

Research has shown that copolymers can be synthesized from aniline and 3-nitroaniline (B104315) , a structurally related meta-nitroaromatic amine. researchgate.net By varying the molar ratio of aniline to 3-nitroaniline during in situ oxidative copolymerization, the resulting materials exhibit tunable physicochemical properties. The presence of the nitro (–NO₂) group in the polymer backbone affects the morphology, thermal stability, and optoelectronic characteristics of the conjugated polymer. researchgate.net Such materials are explored for applications in sensors, organic-based optoelectronics, and energy storage devices where tailored properties are essential. researchgate.net

Another application for the parent 3-nitrobenzylamine structure is in the creation of photoswitchable materials. It has been used as a precursor in the synthesis of azobenzene (B91143) amino acids, which can be incorporated into polypeptides. sigmaaldrich.com Azobenzenes are molecules that undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths, acting as a conformational switch. Integrating these units into a peptide backbone allows for the light-induced control of peptide and protein structure and function. sigmaaldrich.com

Furthermore, o-nitrobenzyl esters are widely incorporated into polymer networks to create photo-responsive materials. nih.govacs.org For example, polymers containing o-NBE methacrylate (B99206) monomers can be used as photoresists. nih.gov Upon UV irradiation, the cleavage of the ester releases carboxylic acid groups, which changes the polarity and solubility of the polymer, allowing for photopatterning of surfaces. nih.govacs.org This principle is used to fabricate micro-resists, functionalize surfaces, and create polymer networks that can swell or de-assemble on demand. nih.gov

| Nitroaromatic Compound | Polymer Application | Function of Nitroaromatic Unit | Reference |

|---|---|---|---|

| 3-Nitroaniline | Copolymer with Aniline | Tunes physicochemical and optoelectronic properties of the conjugated polymer. | researchgate.net |

| 3-Nitrobenzylamine | Synthesis of Azobenzene Amino Acids | Precursor for photoswitchable units incorporated into polypeptides. | sigmaaldrich.com |

| o-Nitrobenzyl Methacrylate | Photo-responsive Polymer Networks | Acts as a photocleavable group to alter polymer solubility and create micropatterns. | nih.gov |

Future Directions and Emerging Research Avenues for Nitrobenzyl Secondary Amines

Development of Novel and Sustainable Synthetic Strategies

The synthesis of secondary amines is a cornerstone of organic chemistry, and modern research emphasizes sustainable and efficient methodologies. For nitrobenzyl secondary amines, the key transformation is typically a reductive amination process, for which several innovative strategies are emerging.

One-pot synthesis methods are at the forefront of sustainable chemistry as they reduce waste, save time, and minimize purification steps. A promising approach involves the direct reaction of a nitroarene with an alcohol or a ketone in the presence of a suitable catalyst system. For instance, the synthesis of N-(1-ethyl propyl)-3,4-dimethylaniline has been achieved in a single step from 3,4-dimethyl nitrobenzene (B124822) and 3-pentanone (B124093) using a platinum-on-carbon catalyst under hydrogen pressure. google.com This method demonstrates high yield and complete conversion of the starting nitro compound. google.com Another innovative one-pot method utilizes photocatalysis, where titanium dioxide (TiO₂) loaded with palladium nanoparticles can catalyze the synthesis of secondary amines from alcohols and nitroarenes using UV irradiation at room temperature in water. rsc.org This process, which successfully produces various secondary amines with high yields, exemplifies a green chemistry approach by using light energy and an aqueous solvent. rsc.org

Domino reactions, which involve several bond-forming events in a single synthetic operation, are also gaining traction. A notable example is the one-pot hydrogenation of a nitro group followed by reductive alkylation with a nitrile to form secondary amines. rsc.org These advanced catalytic systems offer high selectivity and tolerance to various functional groups, making them powerful tools for complex molecule synthesis. rsc.orgsci-hub.st

Table 1: Emerging Synthetic Strategies for Secondary Amines This table summarizes novel and sustainable methods applicable to the synthesis of nitrobenzyl secondary amines.

| Synthetic Strategy | Catalyst/Reagents | Key Features | Relevant Research |

|---|---|---|---|

| One-Pot Reductive Amination | Platinum on Carbon (Pt/C), H₂ | High yield, complete conversion of nitroarene with a ketone. google.com | Synthesis of N-alkylated anilines. google.com |

| Photocatalytic Synthesis | Palladium on Titanium Dioxide (Pd/TiO₂), UV light | Green chemistry approach using water as a solvent at room temperature. rsc.org | One-pot synthesis from alcohols and nitroarenes. rsc.org |

| Domino Hydrogenation/Alkylation | Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C), H₂ | Direct conversion of nitro compounds to secondary amines using nitriles as alkylating agents. rsc.org | Selective N-alkylation of amines. rsc.org |

Exploration of Undiscovered Reactivity Profiles

The chemical behavior of (1-Ethylpropyl)(3-nitrobenzyl)amine is dictated by its three main components: the nitro group, the secondary amine, and the benzyl (B1604629) structure. Future research will likely uncover novel transformations by exploiting the interplay between these functional groups.

The nitro group is a highly versatile functional handle. While its reduction to a primary amine is a well-established and crucial reaction for producing valuable intermediates, sci-hub.stmt.comsioc-journal.cn the potential for selective partial reduction to hydroxylamines offers an alternative pathway to diverse products. mt.com Furthermore, the nitro group strongly influences the aromatic ring's reactivity, enabling various nucleophilic substitution or modification reactions. researchgate.net

The nitrobenzyl moiety itself possesses unique reactivity, particularly in photochemistry. The ortho-nitrobenzyl group is a renowned photolabile protecting group, capable of being cleaved with UV light to unmask a protected functional group. researchgate.net Recent studies have explored light-induced cyclization between an o-nitrobenzyl alcohol and a primary amine, creating a versatile "photoclick" reaction for modular conjugation. nih.gov Investigating the photochemical potential of the meta-substituted isomer, as found in this compound, could reveal new light-driven transformations and applications.

The secondary amine center can undergo a range of reactions, including oxidation, N-nitrosation to form N-nitrosamines, researchgate.netnih.gov and further alkylation to generate tertiary amines. organic-chemistry.org The development of selective catalysts for these transformations continues to be an active area of research.

Table 2: Potential Reactivity of the Nitrobenzyl Secondary Amine Scaffold This table outlines potential chemical reactions for compounds like this compound.

| Reactive Site | Reaction Type | Product Type | Significance |

|---|---|---|---|

| Nitro Group | Full Reduction | Primary Amine | Synthesis of diamines and other complex molecules. sci-hub.st |

| Nitro Group | Partial Reduction | Hydroxylamine (B1172632) | Access to alternative chemical intermediates. mt.com |

| Secondary Amine | N-Nitrosation | N-Nitrosamine | Synthesis of precursors for energetic materials. researchgate.netnih.gov |

| Secondary Amine | Further Alkylation | Tertiary Amine | Creation of more complex amine structures. organic-chemistry.org |

Advanced Spectroscopic and Computational Integration

To fully understand and optimize the synthesis and reactivity of nitrobenzyl secondary amines, researchers are increasingly integrating advanced analytical techniques with computational modeling.

Advanced Spectroscopic Methods allow for real-time monitoring of reactions and detailed structural elucidation. In situ Fourier Transform Infrared (FTIR) spectroscopy, for example, can track the concentration of reactants, intermediates, and products during a reaction, such as the reduction of a nitrobenzyl group. mt.com This provides invaluable kinetic and mechanistic data that is difficult to obtain through traditional offline analysis. mt.com For characterizing the final products, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), mass spectrometry (MS), and infrared (IR) spectroscopy is essential for unambiguous structure confirmation. nih.gov

Computational Chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. DFT calculations can predict the stable structures of molecules, elucidate complex reaction mechanisms, and calculate spectroscopic properties like NMR chemical shifts. nih.govresearchgate.net For example, computational studies have been used to map the potential energy surface for the rearrangement of 2-nitrotoluene, a closely related structure, identifying transition states and reaction intermediates. researchgate.net By integrating these computational predictions with experimental spectroscopic data, a much deeper and more accurate understanding of the molecule's behavior can be achieved.

Table 3: Integration of Spectroscopic and Computational Methods This table shows the application of modern analytical techniques to the study of nitrobenzyl secondary amines.

| Technique | Type | Information Provided |

|---|---|---|

| FTIR Spectroscopy | Spectroscopic (In Situ) | Real-time reaction monitoring, kinetic data, intermediate detection. mt.com |

| NMR Spectroscopy | Spectroscopic (Structural) | Detailed molecular structure, connectivity, and conformation. nih.gov |

| Mass Spectrometry | Spectroscopic (Structural) | Molecular weight determination and fragmentation patterns. nih.gov |

Applications in Next-Generation Chemical Technologies

The unique structural features of nitrobenzyl secondary amines make them promising candidates for a variety of advanced applications, ranging from medicine to materials science.

In pharmaceutical and agrochemical synthesis , aromatic amines and nitro compounds are fundamental building blocks. mt.comsigmaaldrich.com The ability to selectively modify the nitro and amine groups allows for the construction of complex, biologically active molecules. For example, related structures like nitrofuranyl amides have been investigated as novel antituberculosis agents. nih.gov

The field of materials science may also benefit from the properties of these compounds. The incorporation of polar nitro and amine groups can influence intermolecular interactions, leading to materials with interesting optical or electronic properties, potentially for use in liquid crystals or organic electronics. beilstein-journals.org

Perhaps the most exciting future applications lie in their use as functional molecules in synthetic chemistry . The nitrobenzyl group's potential as a photolabile protecting group is a key technology that enables the synthesis of complex molecules like peptides and oligosaccharides, including in automated processes. researchgate.net The development of light-induced "click" reactions based on the nitrobenzyl scaffold offers a powerful method for conjugating molecules in a controlled manner, with applications in chemical biology and drug discovery. nih.gov Furthermore, secondary amines can be converted into N-nitrosamines, which are valuable precursors for 2-tetrazenes, a class of high-energy materials being explored as potential replacements for highly toxic hydrazine-based rocket fuels. nih.gov

Table 4: Future Applications for Nitrobenzyl Secondary Amines This table highlights potential high-impact applications for this class of compounds.

| Application Area | Specific Use | Underlying Chemistry |

|---|---|---|

| Medicinal Chemistry | Intermediates for Active Pharmaceutical Ingredients (APIs) | Versatility of the nitro and amine groups for building complex scaffolds. nih.gov |

| Advanced Synthesis | Photolabile Protecting Groups | Light-induced cleavage of the benzyl C-N bond. researchgate.net |

| Chemical Biology | Photoclick Conjugation Reactions | Light-induced cyclization and bond formation. nih.gov |

| Energetic Materials | Precursors to 2-Tetrazenes | Conversion of the secondary amine to an N-nitrosamine, followed by further reaction. nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing (1-Ethylpropyl)(3-nitrobenzyl)amine, and how is purity ensured?

The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 3-nitrobenzyl bromide with 1-ethylpropylamine in ethanol under reflux, followed by purification via recrystallization or column chromatography. Purity is confirmed using HPLC (≥98%) and UV-Vis spectroscopy (λmax ~255 nm) . Key steps include stoichiometric control of amines and optimization of reaction time (30–40 minutes at room temperature).

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., nitrobenzyl vs. alkylamine regions).

- HRMS : Validates molecular weight (e.g., C13H19N3O4, MW 281.3 g/mol) and isotopic distribution.

- UV-Vis : Monitors electronic transitions (e.g., nitro group absorption at 255 nm). Cross-referencing with databases like PubChem ensures structural accuracy .

Advanced Research Questions

Q. How can researchers assess the risk of nitrosamine impurities in this compound synthesis?

Secondary/tertiary amines in the compound or reagents may react with nitrosating agents (e.g., nitrites). Follow EMA guidelines:

- Analytical Methods : LC-MS/MS with limits of detection <1 ppm.

- Risk Evaluation : Screen raw materials for nitrite contamination and secondary amines (e.g., via supplier questionnaires).

- Mitigation : Use scavengers like ascorbic acid and avoid shared equipment with nitrosamine precursors .

Q. What experimental strategies address tautomeric instability in this compound derivatives?

Tautomerism in nitro-aromatic amines can alter reactivity. Solutions include:

Q. How can palladium catalysis improve the synthesis of this compound derivatives?

Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) enables functionalization of the nitrobenzyl moiety. Example protocol:

- Catalyst : PdCl2(PPh3)2/CuI.

- Conditions : Acetonitrile, 60°C, 3 hours.

- Post-Reaction : Hydrolysis with KOH/MeOH and purification via column chromatography. Yields >45% are achievable with optimized ligand ratios .

Data Contradictions and Resolution

- Structural Ambiguity : and describe Pendimethalin, a herbicide with a similar N-(1-ethylpropyl)amine backbone but additional nitro and methyl groups. Researchers must distinguish the target compound using analytical data (e.g., HRMS for MW confirmation) .

- Synthetic Yields : Yields for analogous compounds range from 39–52% depending on recrystallization solvents (e.g., ethanol vs. acetone). Reproducibility requires strict control of reaction time and temperature .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.